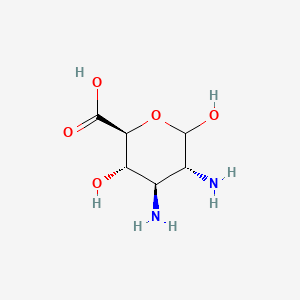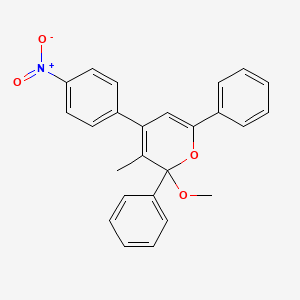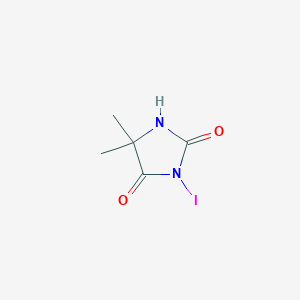
3-Iodo-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is known for its iodination properties and is used in various chemical reactions and industrial applications. The imidazolidine ring is a crucial structure in many compounds used in medicinal chemistry, natural product synthesis, and as precursors for N-heterocyclic carbene ligands in catalysis .
Métodos De Preparación
The synthesis of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with iodine chloride (I-Cl). This reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The process can be performed in batch mode and then scaled up for continuous flow synthesis using a multi-jet oscillating disk continuous flow reactor platform. This method allows for a high throughput and efficient production of the compound .
Análisis De Reacciones Químicas
3-Iodo-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The iodination property of the compound makes it suitable for substitution reactions, where the iodine atom can be replaced by other functional groups. Common reagents used in these reactions include iodine chloride for iodination and various reducing agents for reduction reactions.
Aplicaciones Científicas De Investigación
3-Iodo-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as an iodination agent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of other chemical compounds and as a reagent in industrial processes
Mecanismo De Acción
The mechanism of action of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione involves its ability to act as an iodination agent. The compound can donate iodine atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being performed .
Comparación Con Compuestos Similares
3-Iodo-5,5-dimethylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Another iodination agent with similar properties.
1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione: Used as a bactericidal and algicide.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Used in water purification and as a bleaching agent . The uniqueness of this compound lies in its specific iodination properties, making it a valuable reagent in various chemical and industrial applications.
Propiedades
Número CAS |
85297-53-6 |
|---|---|
Fórmula molecular |
C5H7IN2O2 |
Peso molecular |
254.03 g/mol |
Nombre IUPAC |
3-iodo-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H7IN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10) |
Clave InChI |
NSAYSMMLCSEEKI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


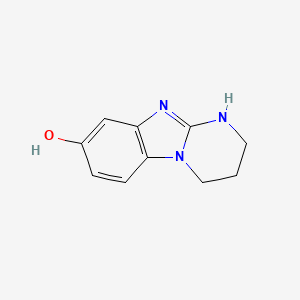
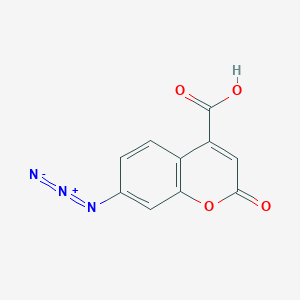
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)

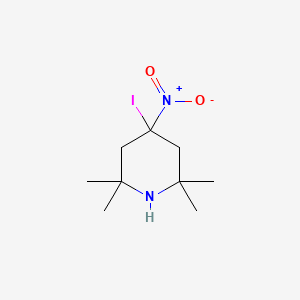
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
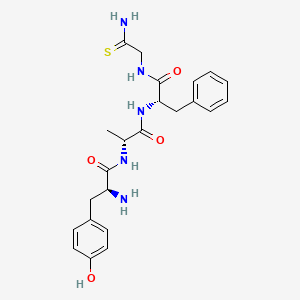

phosphanium bromide](/img/structure/B14427410.png)
